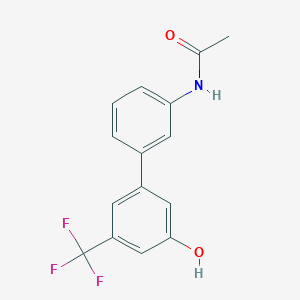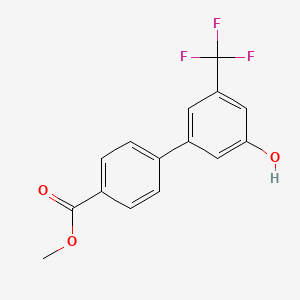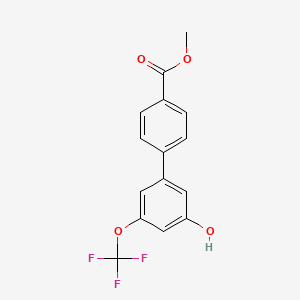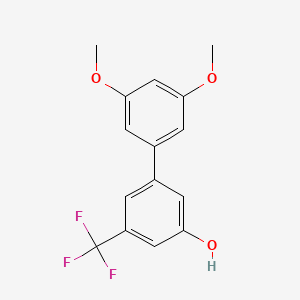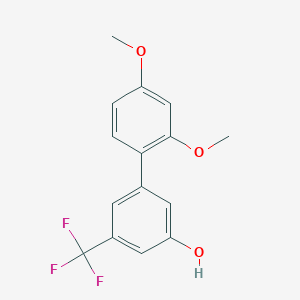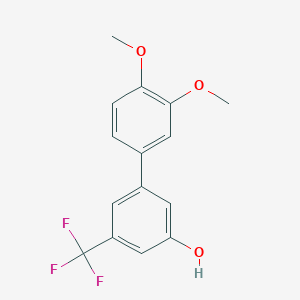
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DMPT-95) is a highly polar compound with a wide range of scientific applications. It is a phenolic compound with a molecular weight of 374.33 g/mol and a melting point of 130-133°C. 5-DMPT-95 is a colorless to yellowish-brown crystalline solid with an aromatic odor. This compound is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. It has been suggested that the compound acts as an electron acceptor, which can be used to initiate a variety of organic reactions. It is also believed to act as an inhibitor of some enzymes, which can be used to regulate the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been suggested that the compound may have some potential anti-inflammatory, antioxidant, and antifungal properties. It has also been suggested that the compound may have some potential in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is a highly polar compound, which makes it an ideal reagent for a variety of organic reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% in scientific research. These include further research into its potential anti-inflammatory, antioxidant, and antifungal properties. Further research could also be conducted into its potential as an inhibitor of certain enzymes. Additionally, further research could be conducted into its potential use in the synthesis of peptides and other compounds. Finally, further research could be conducted into its potential use in the treatment of certain types of cancer.
Méthodes De Synthèse
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a number of methods. The most common method is a multi-step reaction involving the reaction of 3,4-dimethoxyphenol with trifluoromethoxyphenol in a solvent such as acetic acid. This reaction is followed by the addition of a base such as pyridine, and then the product is purified by recrystallization.
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and other materials. 5-(3,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is also used in the synthesis of peptides, and it is a useful reagent for the preparation of chiral compounds.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-13-4-3-9(7-14(13)21-2)10-5-11(19)8-12(6-10)22-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFDGNLTZVQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686669 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-07-8 |
Source


|
| Record name | 3',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


